molecular formula C12H14N2O3 B13985906 1-(2-Methyl-4-nitrophenyl)-4-piperidinone CAS No. 1094646-16-8

1-(2-Methyl-4-nitrophenyl)-4-piperidinone

Katalognummer: B13985906
CAS-Nummer: 1094646-16-8
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: YRIOFBOFYFAFIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methyl-4-nitrophenyl)-4-piperidinone is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 2-methyl-4-nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-4-nitrophenyl)-4-piperidinone typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methyl-4-nitrophenyl)-4-piperidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperidinones with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Methyl-4-nitrophenyl)-4-piperidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(2-Methyl-4-nitrophenyl)-4-piperidinone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

    1-(2-Methyl-4-nitrophenyl)-4-piperidinol: A similar compound with a hydroxyl group instead of a ketone.

    1-(2-Methyl-4-nitrophenyl)-4-piperidinecarboxylic acid: A derivative with a carboxylic acid group.

    1-(2-Methyl-4-nitrophenyl)-4-piperidinecarboxamide: A compound with an amide group.

Uniqueness: 1-(2-Methyl-4-nitrophenyl)-4-piperidinone is unique due to its specific substitution pattern and the presence of both a nitro group and a piperidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

1094646-16-8

Molekularformel

C12H14N2O3

Molekulargewicht

234.25 g/mol

IUPAC-Name

1-(2-methyl-4-nitrophenyl)piperidin-4-one

InChI

InChI=1S/C12H14N2O3/c1-9-8-10(14(16)17)2-3-12(9)13-6-4-11(15)5-7-13/h2-3,8H,4-7H2,1H3

InChI-Schlüssel

YRIOFBOFYFAFIQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.